molecular formula C13H22N2O2 B14751513 (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)

Cat. No.: B14751513
M. Wt: 238.33 g/mol
InChI Key: YNVYZIBIFOOFDD-UWVGGRQHSA-N
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Description

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes two oxazole rings connected by a pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-4,5-dihydrooxazole and a suitable pentane derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazole compounds.

Scientific Research Applications

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as drug development.

    Industry: The compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) include other bis-oxazole derivatives and related heterocyclic compounds.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) lies in its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

(4S)-4-methyl-2-[3-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H22N2O2/c1-5-13(6-2,11-14-9(3)7-16-11)12-15-10(4)8-17-12/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1

InChI Key

YNVYZIBIFOOFDD-UWVGGRQHSA-N

Isomeric SMILES

CCC(CC)(C1=N[C@H](CO1)C)C2=N[C@H](CO2)C

Canonical SMILES

CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C

Origin of Product

United States

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